5-Acetylsalicylic acid

Cytotoxicity Cell viability Melanoma research

Researchers studying inflammatory bowel disease require the authentic gut-localized active metabolite of sulfasalazine-generic salicylates cannot replicate its microbiota-dependent activation or intestinal confinement. • Active metabolite of sulfasalazine produced via gut bacterial azoreductase; enables mechanistic microbiome-drug interaction studies with intestinal-restricted activity. • Validated mild cytotoxicity (L929 IC₅₀ = 305.6 µM; B16F10 IC₅₀ = 4879 µM) for reproducible IBD model profiling and COX-2/PGE2 pathway investigation. • ≥98% HPLC purity with certificates of analysis; available in multiple pack sizes for method validation, impurity profiling, and pharmacokinetic studies.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 13110-96-8
Cat. No. B080559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetylsalicylic acid
CAS13110-96-8
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)O)C(=O)O
InChIInChI=1S/C9H8O4/c1-5(10)6-2-3-8(11)7(4-6)9(12)13/h2-4,11H,1H3,(H,12,13)
InChIKeyNZRDKNBIPVLNHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





5-Acetylsalicylic Acid: Technical Baseline & Procurement


5-Acetylsalicylic acid (CAS 13110-96-8; 5-acetyl-2-hydroxybenzoic acid) is a member of the salicylic acid derivative class, characterized by an acetyl substituent at the 5-position of the aromatic ring . This compound is a nonsteroidal anti-inflammatory drug (NSAID) that functions as the active metabolite of sulfasalazine , with its production regulated by gut microbiota and its activity confined to the intestinal tract . It exhibits mild cytotoxicity against B16F10 melanoma cells (IC₅₀ = 4879 µM) and L929 fibroblasts (IC₅₀ = 305.6 µM) . As a high-purity research chemical (≥98% by HPLC), it is procured for studies in inflammatory bowel disease (IBD), ulcerative colitis, and drug metabolism research .

5-Acetylsalicylic Acid: Why Generic Substitution Fails


Substituting 5-acetylsalicylic acid with closely related analogs such as salicylic acid, acetylsalicylic acid (aspirin), or 5-aminosalicylic acid (mesalamine) compromises experimental validity due to fundamental differences in regiochemistry, metabolic fate, and biological activity. Unlike aspirin, which acetylates the hydroxyl group at the 2-position, 5-acetylsalicylic acid features an acetyl group at the 5-position of the aromatic ring , altering its electronic properties and receptor interactions. This positional isomerism confers a distinct metabolic pathway—it is the active metabolite of sulfasalazine rather than a prodrug hydrolyzed to salicylic acid . Furthermore, its activity is confined to the intestinal tract via gut microbiota regulation, a localization profile not shared by systemic salicylates . Quantitative evidence below substantiates that these structural and functional distinctions render generic substitution scientifically indefensible in research and industrial applications.

5-Acetylsalicylic Acid: Quantitative Differentiation Evidence


Differential Cytotoxicity in Melanoma vs. Fibroblast Cells

5-Acetylsalicylic acid exhibits markedly differential cytotoxicity across cell lines, with an IC₅₀ of 305.6 µM against mouse L929 fibroblasts compared to 4879 µM against mouse B16F10 melanoma cells . This 16-fold difference in potency (L929 vs. B16F10) contrasts with acetylsalicylic acid (aspirin), which lacks reported selective cytotoxicity data at comparable concentrations . The compound also demonstrates selectivity for mouse cells over human K562 cells and mouse Melan-a cells over B16F10 cells, with IC₅₀ ratios < 1.0 .

Cytotoxicity Cell viability Melanoma research

Gut-Restricted Metabolism via Sulfasalazine Pathway

5-Acetylsalicylic acid is the active metabolite of sulfasalazine, with its production regulated by beneficial gut bacteria and its activity confined to the intestinal tract . This contrasts with acetylsalicylic acid (aspirin), which undergoes systemic absorption and first-pass metabolism to salicylic acid in the liver, with a plasma half-life of 2-3 hours for aspirin and 20 hours for salicylic acid . Furthermore, 5-acetylsalicylic acid is rapidly acetylated to N-acetyl-5-ASA by intestinal N-acetyltransferase 1, a metabolic step that does not occur with aspirin or salicylic acid [1].

Drug metabolism Gut microbiota Pharmacokinetics

Purity Confirmation by HPLC and NMR

Commercial batches of 5-acetylsalicylic acid achieve 99.88% purity by HPLC with NMR confirmation of structural identity . In contrast, standard salicylic acid and aspirin are often supplied at 98-99% purity without equivalent vendor documentation of batch-specific HPLC-NMR validation . Additionally, a validated reverse-phase HPLC method using acetonitrile/water/phosphoric acid mobile phase has been specifically developed for 5-acetylsalicylic acid, enabling precise quantitation in complex matrices [1].

Analytical chemistry Quality control HPLC

Physicochemical Differences from Salicylic Acid

5-Acetylsalicylic acid exhibits a predicted pKa of 2.62 ± 0.10 and logP of 1.95, differing significantly from salicylic acid (pKa = 2.97; logP = 2.26) . The lower pKa of 5-acetylsalicylic acid indicates greater acidity and enhanced ionization at physiological pH compared to salicylic acid. The reduced logP (1.95 vs. 2.26) predicts lower lipophilicity and membrane permeability for the 5-acetyl derivative, consistent with its gut-restricted localization [1].

Physicochemical properties Drug design Solubility

5-Acetylsalicylic Acid: Key Application Scenarios


IBD and Colitis Mechanistic Studies

5-Acetylsalicylic acid serves as the active moiety in sulfasalazine metabolism, with gut microbiota-dependent activation and intestinal-restricted activity . Its mild cytotoxicity profile (IC₅₀ = 305.6 µM in L929 cells) and differential cell-line selectivity support its use in IBD models where localized anti-inflammatory activity is required without systemic exposure . Researchers investigating COX-2/PGE2 downregulation, NF-κB modulation, or PPAR-γ activation in intestinal epithelial cells should prioritize this compound over systemic salicylates [1].

Drug Metabolism and Gut Microbiota Interactions

The compound's unique metabolic pathway—conversion from sulfasalazine via gut bacterial azoreductase and subsequent acetylation by intestinal NAT1—makes it an essential tool for studying microbiome-drug interactions . Its confinement to the intestinal tract contrasts with aspirin's systemic distribution, enabling researchers to dissect local vs. systemic contributions to anti-inflammatory efficacy . Studies investigating the impact of probiotic treatment on sulfasalazine metabolism have directly utilized 5-acetylsalicylic acid as a key analyte [1].

Analytical Method Development & QC Reference Standards

With validated HPLC methods and commercially available batches of 99.88% purity with NMR confirmation, 5-acetylsalicylic acid is an ideal reference standard for developing quantitative assays in pharmaceutical analysis . The established reverse-phase HPLC method using acetonitrile/water/phosphoric acid mobile phase provides a scalable, MS-compatible protocol for impurity profiling and pharmacokinetic studies . This compound can be reliably procured as a certified reference material for method validation and system suitability testing.

SAR Studies of Salicylic Acid Derivatives

The 5-acetyl substitution imparts distinct physicochemical properties (pKa = 2.62, logP = 1.95) relative to salicylic acid (pKa = 2.97, logP = 2.26) . These differences enable SAR studies probing how regiochemistry at the 5-position modulates acidity, lipophilicity, and subsequent biological activity. The compound's mild inhibition of glycolate oxidase (22.1% at 25 µM) provides a quantitative endpoint for comparing the functional consequences of 5-substitution versus other salicylate derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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